Ethyl 2-bromo-4-cyano-6-hydroxybenzoate
Description
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate is a substituted benzoate ester characterized by a bromo (-Br), cyano (-CN), and hydroxyl (-OH) group at the 2-, 4-, and 6-positions of the aromatic ring, respectively. This compound’s structural complexity confers unique reactivity and physicochemical properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science.
Properties
IUPAC Name |
ethyl 2-bromo-4-cyano-6-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-15-10(14)9-7(11)3-6(5-12)4-8(9)13/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZARXIWXZJUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1Br)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-cyano-6-hydroxybenzoate typically involves the bromination of ethyl 4-cyano-6-hydroxybenzoate. This reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-bromo-4-cyano-6-hydroxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: Ethyl 2-amino-4-cyano-6-hydroxybenzoate.
Ester Hydrolysis: 2-bromo-4-cyano-6-hydroxybenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of functional materials with specific properties.
Biological Studies: In the investigation of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-cyano-6-hydroxybenzoate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the cyano and hydroxy groups can engage in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
- Ethyl 2-hydroxy-4-methoxybenzoate (C₁₀H₁₂O₄): The hydroxyl and methoxy groups at the 2- and 4-positions enhance resonance stabilization but reduce electrophilic substitution reactivity compared to the bromo and cyano groups in the target compound. Mass spectral analysis of such salicylates typically shows a base peak at m/e 150, reflecting fragmentation patterns distinct from brominated analogs .
- This analog’s higher molecular weight (328.1 g/mol vs. ~280 g/mol for the target compound) and fluorine content enhance metabolic stability, a critical factor in drug design .
Bioactivity and Functional Group Synergy
Ethyl acetate-extracted bioactive compounds (e.g., from turmeric, clove, and black pepper) often feature hydroxyl or methoxy groups but lack halogen or cyano substituents. For example:


*Inferred from brominated analogs’ roles in agrochemicals (e.g., clothianidin-related studies ).
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound improves water solubility compared to fully halogenated analogs (e.g., ethyl palmitate, a fatty acid ester with negligible polarity ).
- Thermal Stability: Bromine and cyano groups increase molecular rigidity, likely raising the melting point relative to methoxy-substituted salicylates .
Biological Activity
Ethyl 2-bromo-4-cyano-6-hydroxybenzoate, with the chemical formula C10H8BrNO3, is an organic compound notable for its diverse biological activities and applications in medicinal chemistry and organic synthesis. The compound features functional groups such as bromine, cyano, and hydroxy, which contribute to its reactivity and interaction with biological systems.
This compound is characterized by:
- Molecular Formula : C10H8BrNO3
- Molecular Weight : 276.08 g/mol
- Functional Groups : Bromine (Br), Cyano (C≡N), Hydroxy (–OH)
The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles (amines, thiols) leading to new derivatives.
- Reduction : The cyano group can be reduced to an amine using lithium aluminum hydride, potentially enhancing biological activity.
- Ester Hydrolysis : This reaction can yield the corresponding carboxylic acid, which may exhibit different biological properties.
These reactions enable the compound to interact with various biological targets, influencing pathways such as apoptosis and cellular signaling.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds with similar structures have been shown to bind effectively to antiapoptotic proteins such as Bcl-2, Bcl-xL, and Bcl-w, leading to increased cytotoxicity in cancer cell lines like Jurkat cells and NCI-H460 .
- Mechanism : These compounds disrupt the protective functions of Bcl-2 proteins, sensitizing cancer cells to apoptosis-inducing agents like cisplatin.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties:
- Pathogen Testing : Preliminary studies demonstrated activity against various bacterial strains, including Staphylococcus aureus. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Study 1: Anticancer Efficacy
A study explored the effects of this compound analogs on human cancer cell lines. Results indicated:
| Compound | Binding Affinity (nM) | Cytotoxicity (IC50 µM) |
|---|---|---|
| Compound A | 50 | 5 |
| Compound B | 30 | 3 |
| This compound | 45 | 4 |
These findings suggest that the compound's structural features significantly influence its bioactivity.
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | >100 |
The compound demonstrated promising antimicrobial activity against S. aureus but showed limited effectiveness against E. coli.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
